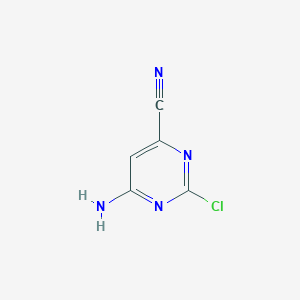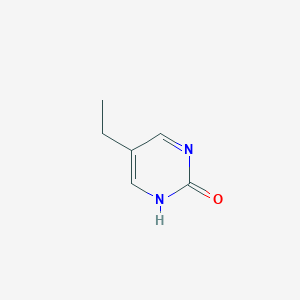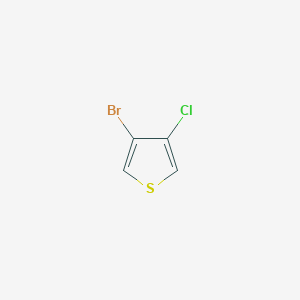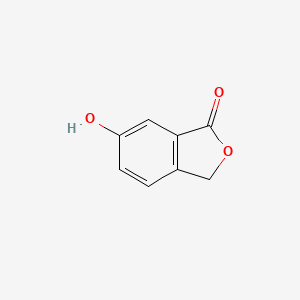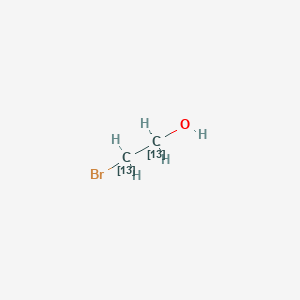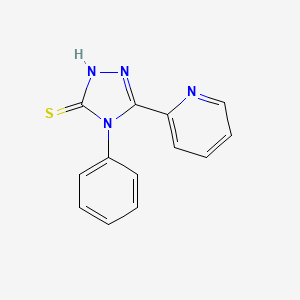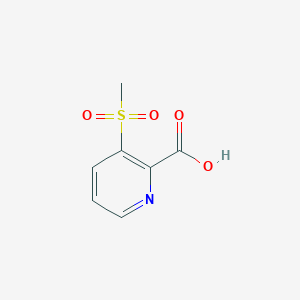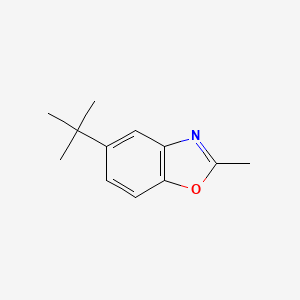
5-(tert-Butyl)-2-methylbenzoxazole
描述
The compound 5-(tert-Butyl)-2-methylbenzoxazole is a derivative of benzoxazole, a heterocyclic compound with oxygen and nitrogen atoms in the aromatic ring. While the provided papers do not directly discuss 5-(tert-Butyl)-2-methylbenzoxazole, they do provide insights into the synthesis, properties, and applications of related tert-butyl substituted aromatic compounds, which can be informative for understanding the chemistry of 5-(tert-Butyl)-2-methylbenzoxazole.
Synthesis Analysis
The synthesis of tert-butyl substituted aromatic compounds often involves the use of tert-butyl groups to protect reactive sites during the synthesis process. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate was synthesized using a palladium-catalyzed Suzuki reaction, indicating that similar palladium-catalyzed cross-coupling reactions could be applicable for synthesizing 5-(tert-Butyl)-2-methylbenzoxazole derivatives . Additionally, the synthesis of poly(arylene ether ketone)s with pendant tertiary butyl groups from an aromatic bishalide suggests that tert-butyl groups can be introduced into aromatic systems to modulate their properties .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can significantly influence their physical and chemical properties. For instance, the presence of tert-butyl groups in poly(arylene ether ketone)s affects their thermal, mechanical, and adhesion properties . Similarly, the introduction of tert-butyl groups in pyrazole derivatives leads to different hydrogen-bonded supramolecular structures, which can be one-dimensional chains, two-dimensional sheets, or tetramolecular aggregates . These findings suggest that the tert-butyl group in 5-(tert-Butyl)-2-methylbenzoxazole could also influence its supramolecular interactions and overall molecular architecture.
Chemical Reactions Analysis
Tert-butyl groups can play a role in the reactivity of aromatic compounds. For example, tert-butyl peroxybenzoate has been used as both a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds . This indicates that tert-butyl groups can be involved in radical reactions, which may be relevant for the chemical reactions of 5-(tert-Butyl)-2-methylbenzoxazole. Additionally, the study of tert-butyl aroylperbenzoates under laser flash photolysis reveals the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals , which could provide insights into the photochemical properties of benzoxazole derivatives with tert-butyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted aromatic compounds are closely related to their molecular structure. The presence of tert-butyl groups can enhance the steric bulk, which may affect the solubility, melting point, and overall stability of the compound. For example, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid and its subsequent oxidation demonstrates how tert-butyl groups can be strategically placed to influence the reactivity and properties of the resulting compounds . The polymers containing pendant tertiary butyl groups exhibit specific physical and thermal properties, which are attributed to the molecular structure conferred by the tert-butyl groups .
科学研究应用
-
Scientific Field: Organic Synthesis
- Application : The tert-butyl group is used in the synthesis of the barium salt of 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid . This compound has attracted interest due to its functional properties, including complexation, redox behavior, association ability, and antioxidant activity .
- Methods : The synthesis involves the direct sulfonation of 4-tert-butylcatechol by concentrated sulfuric acid . The procedure is green and atom-economic, providing the desired product in high yield after simple purification .
- Results : The resulting product was characterized by 1H and 13C nuclear magnetic resonance (NMR) and ESI-high resolution mass spectrometry (ESI-HRMS) .
-
Scientific Field: Biomolecular NMR Studies
- Application : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . This strategy is used to analyze presynaptic complexes involved in neurotransmitter release .
- Methods : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .
- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although some broadening was observed when the tagged proteins were incorporated into complexes on nanodiscs .
-
Scientific Field: Chemistry and Biology
- Application : The tert-butyl group is highlighted for its unique reactivity pattern and characteristic applications in chemistry and biology . It is used in chemical transformations, and has relevance in nature, biosynthetic and biodegradation pathways .
- Methods : The specific methods of application vary depending on the specific chemical transformation or biological pathway being studied .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
-
Scientific Field: Industrial Production
- Application : Butylated hydroxytoluene (BHT), a derivative of phenol, is useful for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .
- Methods : BHT is produced industrially from 4-methylphenol and isobutylene .
- Results : BHT is considered “generally recognized as safe” by the U.S. F.D.A., and small amounts are allowed to be added to foods .
-
Scientific Field: Solvent Production
- Application : tert-Butyl alcohol is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster and oxygenate .
- Methods : It is produced by the reaction of isobutylene with sulfuric acid .
- Results : As a result of its wide range of uses, tert-butyl alcohol is a significant commodity chemical .
-
Scientific Field: Chemistry and Biology
- Application : The tert-butyl group is highlighted for its unique reactivity pattern and characteristic applications in chemistry and biology . It is used in chemical transformations, and has relevance in nature, biosynthetic and biodegradation pathways .
- Methods : The specific methods of application vary depending on the specific chemical transformation or biological pathway being studied .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
-
Scientific Field: Biomolecular NMR Studies
- Application : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . This strategy is used to analyze presynaptic complexes involved in neurotransmitter release .
- Methods : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .
- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although some broadening was observed when the tagged proteins were incorporated into complexes on nanodiscs .
-
Scientific Field: Organic Chemistry
- Application : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .
- Methods : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
安全和危害
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of study.
Please note that this is a general outline and the specific details would depend on the available information on the specific compound. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
5-tert-butyl-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-13-10-7-9(12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUQIBNMAXABSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503795 | |
| Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-2-methylbenzoxazole | |
CAS RN |
40874-54-2 | |
| Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

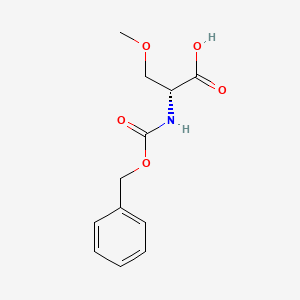
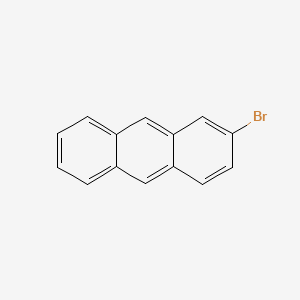
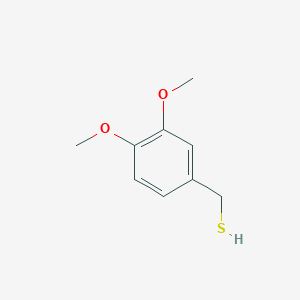
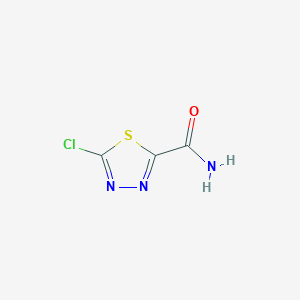
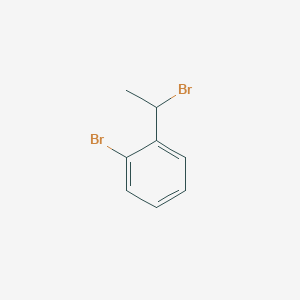
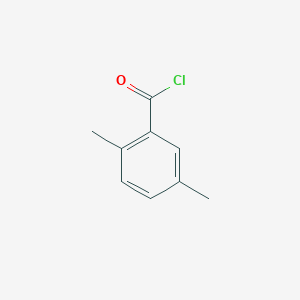
![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
